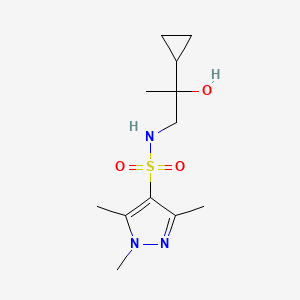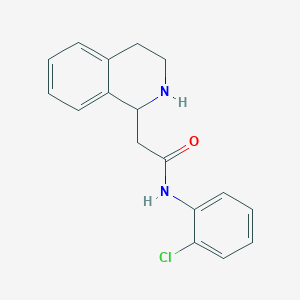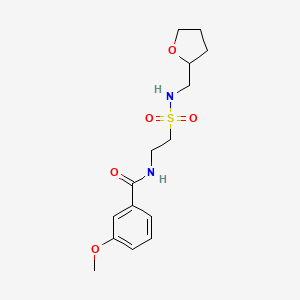
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide, also known as THFA, is a compound that has been of great interest to the scientific community due to its potential applications in various fields. THFA is a sulfonamide-based compound that has been synthesized using different methods.
科学的研究の応用
Anticancer Properties
The compound’s benzamide moiety and sulfamoyl group suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its specific targets and efficacy against different cancer types .
Anti-inflammatory Activity
Given the presence of the sulfamoyl group, this compound may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .
Neuroprotective Potential
The methoxybenzamide scaffold suggests neuroprotective properties. Studies have investigated its ability to mitigate oxidative stress, enhance neuronal survival, and protect against neurodegenerative diseases. These findings highlight its potential as a neuroprotective agent .
Antioxidant Capacity
The compound’s methoxy group contributes to its antioxidant activity. Researchers have assessed its radical-scavenging abilities and its potential to counteract oxidative damage. Further investigations may reveal its role in preventing oxidative stress-related disorders .
Cardiovascular Applications
Considering the compound’s structural features, it may impact cardiovascular health. Studies have explored its effects on blood vessels, platelet aggregation, and endothelial function. Investigating its cardiovascular mechanisms could lead to therapeutic interventions .
Metabolic Disorders
The compound’s unique combination of functional groups makes it intriguing for metabolic disorder research. Researchers have studied its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Insights into its molecular targets may pave the way for novel treatments .
Drug Design and Optimization
The compound’s diverse pharmacophores offer opportunities for drug design. Medicinal chemists have explored modifications to enhance its potency, selectivity, and pharmacokinetic properties. It serves as a valuable scaffold for developing new therapeutic agents .
Chemical Biology and Target Identification
Researchers have used this compound as a chemical probe to identify novel biological targets. By studying its interactions with proteins and cellular pathways, they aim to uncover its mode of action and potential applications in various biological contexts .
Safety and Hazards
The safety data sheet for a related compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer . It is advisable to handle 3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide with similar caution until specific safety data is available.
特性
IUPAC Name |
3-methoxy-N-[2-(oxolan-2-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2,4-5,10,14,17H,3,6-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDIKCJUHDSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)
![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)
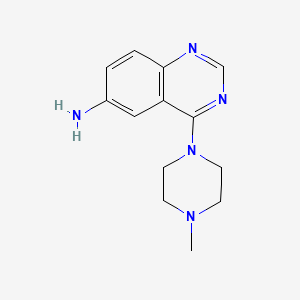
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)
![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)
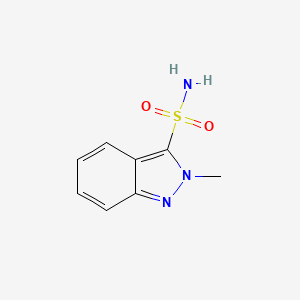
![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)
